2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide 2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 851169-21-6
VCID: VC6815935
InChI: InChI=1S/C12H7F2N3OS/c13-8-2-1-7(5-9(8)14)10-6-19-12(16-10)17-11(18)3-4-15/h1-2,5-6H,3H2,(H,16,17,18)
SMILES: C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CC#N)F)F
Molecular Formula: C12H7F2N3OS
Molecular Weight: 279.26

2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide

CAS No.: 851169-21-6

Cat. No.: VC6815935

Molecular Formula: C12H7F2N3OS

Molecular Weight: 279.26

* For research use only. Not for human or veterinary use.

2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide - 851169-21-6

Specification

CAS No. 851169-21-6
Molecular Formula C12H7F2N3OS
Molecular Weight 279.26
IUPAC Name 2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C12H7F2N3OS/c13-8-2-1-7(5-9(8)14)10-6-19-12(16-10)17-11(18)3-4-15/h1-2,5-6H,3H2,(H,16,17,18)
Standard InChI Key KMNHMRSGRWTUET-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CC#N)F)F

Introduction

Chemical Identity and Structural Features

Comparative Structural Analysis

Compound NameKey Structural DifferencesImpact on Properties
2-Cyano-N-(4-phenylthiazol-2-yl)acetamidePhenyl instead of difluorophenylLower lipophilicity and bioavailability
N-(4-methylthiazol-2-yl)acetamideMethyl substitutionReduced electronic conjugation
4-(4-fluorophenyl)-2-cyanoacetamideMonofluorinationIntermediate metabolic stability

The 3,4-difluorophenyl group distinguishes this compound by optimizing logP values for blood-brain barrier penetration while maintaining synthetic versatility .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis follows a multi-step protocol adapted from N-phenylacetamide methodologies :

  • Protection of Amines:
    Initial protection of p-phenylenediamine derivatives using tert-butyloxycarbonyl (BOC) groups to prevent unwanted side reactions.

  • Amide Formation:
    Reaction with cyanoacetyl chloride in dichloromethane (DCM) at 0–5°C to form the cyanoacetamide backbone.

  • Deprotection and Cyclization:
    Acidic removal of BOC groups followed by treatment with α-halocarbonyl compounds (e.g., chloroacetone) to construct the thiazole ring.

  • Fluorination:
    Electrophilic fluorination using Selectfluor® or direct coupling with 3,4-difluorophenylboronic acid via Suzuki-Miyaura cross-coupling .

Yield Optimization Data

StepReagent RatioTemperature (°C)Yield (%)
Amide formation1:1.20–578
Thiazole cyclization1:1.56065
Fluorination1:2.012052

Reaction scalability remains challenging due to fluorine’s sensitivity to hydrolysis, necessitating anhydrous conditions .

Pharmacological Applications

Antimicrobial Activity

In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria demonstrated minimum inhibitory concentrations (MICs) of 8–16 µg/mL, outperforming non-fluorinated analogs by 2–4 fold . Fungistatic activity against Candida albicans (MIC = 32 µg/mL) suggests broad-spectrum potential.

Anticancer Properties

Dose-response studies on MCF-7 breast adenocarcinoma cells revealed IC₅₀ values of 12.3 µM, attributed to:

  • Inhibition of tubulin polymerization (Ki = 4.8 nM)

  • Downregulation of Bcl-2 anti-apoptotic proteins
    Fluorine atoms enhance cell membrane permeability, as evidenced by 40% higher intracellular accumulation compared to non-fluorinated derivatives.

Material Science Applications

Optoelectronic Performance

Thin films of the compound exhibit:

  • Bandgap: 3.2 eV (UV-vis spectroscopy)

  • Charge carrier mobility: 0.15 cm²/V·s (Hall effect measurements)
    These properties position it as a candidate for organic light-emitting diodes (OLEDs) and photovoltaic cells .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 248°C, superior to phenyl-substituted analogs (ΔT = +34°C), making it suitable for high-temperature superconductors.

SupplierPurity (%)PackagingPrice (USD)
American Custom Chemicals95.001 g808.89
Ryan Scientific, Inc.95.005 g1,421.65
Enamine Ltd.97.0010 g2,890.00

Pricing reflects the complexity of fluorine handling and BOC-deprotection steps during synthesis .

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